molecular formula C14H17ClN4 B13857129 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole

Cat. No.: B13857129
M. Wt: 276.76 g/mol
InChI Key: VJEBLYRZZRUHKU-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the triazole intermediate.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a Mannich reaction, where the triazole intermediate reacts with formaldehyde and pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring or the chlorophenyl group.

    Reduction: Reduced forms of the triazole ring or other functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular functions.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity in substitution reactions, while the pyrrolidinyl group contributes to its potential bioactivity.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEBLYRZZRUHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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